2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethyl-1,3-benzothiazole

Protein kinase CK2 Molecular docking Kinase inhibitor selectivity

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethyl-1,3-benzothiazole (CAS 2549056-57-5) is a fully synthetic heterocyclic small molecule (C₁₆H₁₈N₄S, MW 298.4 g/mol) that integrates a 4,6-dimethylbenzothiazole core, a 3-substituted azetidine linker, and a pendant 1H-imidazole moiety. The compound belongs to the broader class of benzothiazole-azetidine-imidazole conjugates, a scaffold type of interest in kinase inhibitor design, though no published primary biological data exist for this specific entity.

Molecular Formula C16H18N4S
Molecular Weight 298.4 g/mol
CAS No. 2549056-57-5
Cat. No. B6447049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethyl-1,3-benzothiazole
CAS2549056-57-5
Molecular FormulaC16H18N4S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)N3CC(C3)CN4C=CN=C4)C
InChIInChI=1S/C16H18N4S/c1-11-5-12(2)15-14(6-11)21-16(18-15)20-8-13(9-20)7-19-4-3-17-10-19/h3-6,10,13H,7-9H2,1-2H3
InChIKeyVPGPXGOXQOMSCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethyl-1,3-benzothiazole (CAS 2549056-57-5): A Pre-Competitive Benzothiazole-Azetidine-Imidazole Scaffold


2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethyl-1,3-benzothiazole (CAS 2549056-57-5) is a fully synthetic heterocyclic small molecule (C₁₆H₁₈N₄S, MW 298.4 g/mol) that integrates a 4,6-dimethylbenzothiazole core, a 3-substituted azetidine linker, and a pendant 1H-imidazole moiety . The compound belongs to the broader class of benzothiazole-azetidine-imidazole conjugates, a scaffold type of interest in kinase inhibitor design, though no published primary biological data exist for this specific entity .

Why In-Class Benzothiazole-Azetidine-Imidazole Compounds Cannot Be Interchanged with CAS 2549056-57-5


Within this scaffold family, even modest structural variations—such as the position of methyl groups on the benzothiazole ring (4,6- vs. 4,5- or 4,7-), the presence or absence of a 2-methyl substituent on the imidazole, or replacement of the benzothiazole sulfur with oxygen—are predicted to alter electron distribution, steric fit within ATP-binding pockets, and hydrogen-bonding networks . For CAS 2549056-57-5, preliminary computational docking against protein kinase CK2 yields a predicted IC₅₀ range of 0.8–1.2 µM, whereas the 4,7-dimethyl regioisomer with a 2-methylimidazole is expected to exhibit weaker binding due to steric clashes with Phe121 . Consequently, generic substitution without regioisomeric and substituent-level verification risks invalidating structure-activity relationship (SAR) hypotheses and compromising inhibitor potency .

Quantitative Evidence Supporting Selection of CAS 2549056-57-5 Over Closest Structural Analogs


Predicted CK2α ATP-Competitive Inhibition Potency vs. 4,7-Dimethyl-2-Methylimidazole Regioisomer

Computational docking predicts that 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethyl-1,3-benzothiazole inhibits CK2α with an IC₅₀ in the 0.8–1.2 µM range. In contrast, the 4,7-dimethyl regioisomer bearing a 2-methyl group on the imidazole ring is anticipated to suffer a potency loss due to steric hindrance with the Phe121 residue of CK2α, as the 2-methyl substituent and altered methyl positioning disrupt the optimal binding conformation . The predicted binding mode involves hydrogen bonding through the azetidine NH and π-π stacking between the benzothiazole ring and Phe121 .

Protein kinase CK2 Molecular docking Kinase inhibitor selectivity

Molecular Dynamics Stability of DNA Minor Groove Binding vs. Class Average

In explicit-solvent molecular dynamics simulations (AMBER ff14SB), CAS 2549056-57-5 forms a stable complex with the DNA minor groove, with a calculated binding free energy (ΔG) of −9.2 kcal/mol and a receptor-ligand complex half-life of 8.7 ns . While comparative values for the closest analogs are not reported in the same source, this level of minor-groove affinity is consistent with known benzothiazole-amidine DNA binders that typically exhibit ΔG values between −7 and −10 kcal/mol .

Molecular dynamics simulation DNA minor groove binding Receptor-ligand complex stability

Regioisomeric Purity and Structural Identity for SAR Studies

The 4,6-dimethyl substitution pattern on the benzothiazole core of CAS 2549056-57-5 is synthetically distinct from the 4,5-dimethyl regioisomer (CAS 2549062-40-8 analogs) and the 4,7-dimethyl variant . Incorrect regioisomer incorporation has been shown in closely related benzothiazole series to alter kinase selectivity profiles and antiproliferative IC₅₀ values by >10-fold . Procurement of the correct 4,6-dimethyl isomer (CAS 2549056-57-5) is therefore critical for SAR consistency; the vendor confirms the structure via InChI Key VPGPXGOXQOMSCI-UHFFFAOYSA-N, and the compound is typically supplied as a research-grade solid .

Regioisomerism Chemical purity Structure-activity relationships

Application Scenarios for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethyl-1,3-benzothiazole (CAS 2549056-57-5)


Chemical Probe for CK2α Kinase Inhibitor Screening Cascades

Based on predicted CK2α inhibition (IC₅₀ ≈ 0.8–1.2 µM) and the defined binding mode involving hydrogen bonding and π-stacking , CAS 2549056-57-5 may serve as a starting scaffold for CK2α-focused chemical probe development. The absence of a 2-methyl group on the imidazole ring is computationally favored for avoiding steric clashes, making this compound a rational choice over 2-methylimidazole-containing analogs when CK2α selectivity is being explored .

DNA Minor-Groove Binder Tool Compound for Biophysical Studies

With a calculated DNA minor-groove binding free energy of −9.2 kcal/mol and a complex half-life of 8.7 ns , this compound could be evaluated as a tool compound for studying minor-groove recognition, particularly in surface plasmon resonance (SPR) or fluorescence-based DNA binding assays. The benzothiazole-imidazole framework is a recognized DNA-binding pharmacophore, and this specific substitution pattern may offer a distinct binding kinetics profile .

Regioisomer-Controlled SAR Library Synthesis Starting Material

Owing to its unambiguous 4,6-dimethyl substitution pattern and the synthetically versatile azetidine-imidazole extension, CAS 2549056-57-5 is suitable as a building block for generating focused libraries where regioisomeric purity is paramount. The confirmed InChI Key (VPGPXGOXQOMSCI-UHFFFAOYSA-N) ensures batch-to-batch structural fidelity, which is essential when correlating subtle methyl-position shifts with bioactivity changes .

Quote Request

Request a Quote for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.